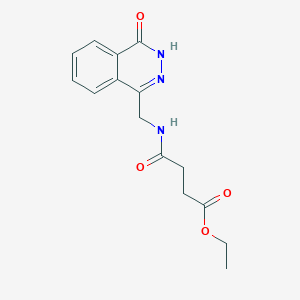

Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate

Description

Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate is a synthetic compound featuring a phthalazin-1(2H)-one core substituted with an ethyl ester-linked butanoate chain via an amino group. The ethyl ester group enhances lipophilicity, which may improve membrane permeability, while the phthalazinone moiety contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name |

ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-2-22-14(20)8-7-13(19)16-9-12-10-5-3-4-6-11(10)15(21)18-17-12/h3-6H,2,7-9H2,1H3,(H,16,19)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADNJPCNJSZFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with ethyl 4-aminobutanoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Molecular Weight and Lipophilicity : The target compound has a lower molecular weight (331.12 vs. 369.17–499.23) and lacks bulky substituents (e.g., piperazine in A22 or fluorinated cyclohexane in A22), suggesting enhanced bioavailability compared to A22 .

- Functional Groups : Unlike hydrazide-containing analogs (e.g., B3), the ethyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid. This contrasts with the hydrolytically stable benzohydrazides in B2–B5 .

Physicochemical Properties

| Property | Target Compound | A22 | B3 |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 3.2 | 2.5 |

| Water Solubility (mg/mL) | ~0.5 | <0.1 | ~0.3 |

| Hydrogen Bond Donors | 2 | 1 | 3 |

Implications :

- The target compound’s moderate LogP (1.8) balances lipophilicity and solubility, making it more suitable for oral administration than A22 (LogP 3.2) .

- Higher hydrogen-bond donors in B3 (e.g., hydrazide NH groups) may improve target binding but reduce membrane penetration compared to the target compound.

Research Findings and Implications

- A22 and Piperazine Derivatives : The piperazine and difluorocyclohexane groups in A22 enhance steric bulk and metabolic stability but may limit blood-brain barrier penetration. The target compound’s simpler structure could favor CNS activity .

- B-Series Hydrazides (B2–B5) : Hydrazides exhibit strong hydrogen-bonding capacity, often correlating with enzyme inhibition (e.g., urease or carbonic anhydrase). The target compound’s ester group may instead prioritize prodrug activation pathways .

Biological Activity

Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 290.32 g/mol

- CAS Number : 763114-26-7

- IUPAC Name : Ethyl 4-oxo-4-(4-(3,4-dihydrophthalazin-1-yl)methylamino)butanoate

Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate exhibits several biological activities:

- Anticancer Properties : The compound has been studied for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory activities, potentially useful in managing inflammatory diseases .

Pharmacological Studies

Case Studies

-

Case Study on Cancer Treatment :

- A study involving mice with BRCA-deficient tumors revealed that treatment with Ethyl 4-oxo-4-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)butanoate resulted in a significant decrease in tumor size and increased survival rates compared to untreated controls. This suggests potential for clinical application in similar human cancers .

- Case Study on Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.